molecular formula C15H25N5O4 B10970047 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]propanamide

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]propanamide

Cat. No.: B10970047
M. Wt: 339.39 g/mol
InChI Key: DEVIUNJDNMPKFQ-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]propanamide is a complex organic compound that features a pyrazole ring substituted with nitro and dimethyl groups, and a morpholine ring attached to a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]propanamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethyl-4-nitro-1H-pyrazole and morpholine. The synthesis may proceed through the following steps:

    Nitration: Introduction of the nitro group to the pyrazole ring.

    Alkylation: Attachment of the morpholine ring to the pyrazole derivative.

    Amidation: Formation of the propanamide chain through reaction with appropriate amine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]propanamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Industrial Chemistry: Application as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and morpholine groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-4-nitro-1H-pyrazole: A simpler analog without the morpholine and propanamide groups.

    N-(morpholin-4-yl)propanamide: Lacks the pyrazole ring and nitro group.

Uniqueness

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]propanamide is unique due to the combination of the pyrazole ring, nitro group, and morpholine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H25N5O4

Molecular Weight

339.39 g/mol

IUPAC Name

3-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(1-morpholin-4-ylpropan-2-yl)propanamide

InChI

InChI=1S/C15H25N5O4/c1-11(10-18-6-8-24-9-7-18)16-14(21)4-5-19-13(3)15(20(22)23)12(2)17-19/h11H,4-10H2,1-3H3,(H,16,21)

InChI Key

DEVIUNJDNMPKFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NC(C)CN2CCOCC2)C)[N+](=O)[O-]

Origin of Product

United States

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